molecular formula C19H16ClF2N5 B10916342 1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine

1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10916342
M. Wt: 387.8 g/mol
InChI Key: VDBWQDVAMBGSJL-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzyl chloride, difluoromethyl ketone, and pyrazole derivatives. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups like halogens or nitro groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-4-(trifluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine
  • 1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-ethyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, for example, may enhance its metabolic stability and binding affinity to molecular targets.

Properties

Molecular Formula

C19H16ClF2N5

Molecular Weight

387.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H16ClF2N5/c1-11-17-14(18(21)22)9-16(15-6-7-26(2)25-15)23-19(17)27(24-11)10-12-4-3-5-13(20)8-12/h3-9,18H,10H2,1-2H3

InChI Key

VDBWQDVAMBGSJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=NN(C=C3)C)C(F)F)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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